[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol

Catalog No.
S13397704
CAS No.
919513-11-4
M.F
C16H15NO2
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5...

CAS Number

919513-11-4

Product Name

[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol

IUPAC Name

[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C16H15NO2/c18-11-15-10-16(17-19-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2

InChI Key

AOPAYLLGHFUAGT-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)CO

The compound [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol is a synthetic organic molecule characterized by its unique structural features, including a biphenyl moiety and a dihydrooxazole ring. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing nitrogen and oxygen. The presence of the biphenyl group suggests potential applications in materials science and medicinal chemistry due to its rigidity and planarity, which can influence the compound's electronic properties and interactions.

The chemical reactivity of [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol can be explored through various reactions typical of oxazole derivatives. These include:

  • Nucleophilic substitutions: The oxazole nitrogen can act as a nucleophile in reactions with electrophiles.
  • Dehydration reactions: Under acidic conditions, the hydroxymethyl group can be eliminated to form an oxazole derivative.
  • Reductive transformations: The compound may undergo reduction reactions to yield amines or alcohols depending on the conditions applied.

Such reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with different properties.

Synthesis of [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol typically involves multi-step organic synthesis strategies. Common methods include:

  • Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or aldehydes.
  • Biphenyl attachment: The biphenyl group can be introduced via cross-coupling reactions such as Suzuki or Heck reactions.
  • Hydroxymethylation: The final step may involve the introduction of the hydroxymethyl group using formaldehyde or similar reagents under controlled conditions.

These synthetic routes allow for the exploration of various substituents on the biphenyl and oxazole units to optimize biological activity.

The potential applications of [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol span several fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting various diseases.
  • Material Science: Due to its structural properties, it may be used in synthesizing polymers or as a precursor for advanced materials.
  • Biological Research: It could serve as a probe in studying biological pathways or enzyme interactions.

Interaction studies are essential for understanding how [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol interacts with biological targets. Techniques such as:

  • Molecular docking simulations: To predict binding affinities with specific enzymes or receptors.
  • In vitro assays: To evaluate the biological effects on cell lines or isolated proteins.

These studies help elucidate its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol, including:

Compound NameStructure FeaturesBiological Activity
2-AminooxazoleContains an amino group at position 2Antimicrobial
4-OxooxazolidineFeatures a ketone instead of an alcoholAnticancer
5-MethylthiazoleContains sulfur in the ringAntibacterial

Uniqueness

What sets [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol apart is its specific combination of a biphenyl group with a dihydrooxazole structure. This unique configuration may enhance its stability and biological interactions compared to other oxazole derivatives.

Systematic Nomenclature and Structural Features

The IUPAC name [3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol derives from the hierarchical prioritization of functional groups and substituents. The parent structure is the 4,5-dihydro-1,2-oxazole (oxazoline) ring, a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 2. The numbering of the oxazoline ring begins with the oxygen atom, proceeding to the nitrogen and subsequent carbons.

  • Substituents:
    • At position 3: A [1,1'-biphenyl]-4-yl group, denoting a biphenyl system where the second phenyl ring is attached to the fourth carbon of the first phenyl ring.
    • At position 5: A hydroxymethyl group (-CH$$_2$$OH), introduced as a methanol derivative.

The biphenyl group contributes extended π-conjugation, while the oxazoline ring introduces chirality and reactivity toward ring-opening reactions. The hydroxymethyl group enhances solubility and provides a site for further functionalization.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
Molecular FormulaC$${17}$$H$${17}$$NO$$_{2}$$
Molecular Weight275.33 g/mol
Key Functional GroupsOxazoline, biphenyl, hydroxymethyl

The molecular formula is deduced from the summation of the biphenyl (C$${12}$$H$${10}$$), oxazoline (C$$3$$H$$5$$NO), and hydroxymethyl (CH$$_2$$OH) components. The stereochemistry at position 5 of the oxazoline ring remains a critical consideration for synthetic applications.

Alternative Naming Conventions

In non-systematic contexts, the compound may be referred to as:

  • 5-(Hydroxymethyl)-3-(4-biphenylyl)-4,5-dihydro-1,2-oxazole
  • Biphenyl-4-yl-oxazoline methanol derivative

These variants emphasize the biphenyl attachment and hydroxymethyl group but lack the precision required for IUPAC compliance.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

253.110278721 g/mol

Monoisotopic Mass

253.110278721 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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